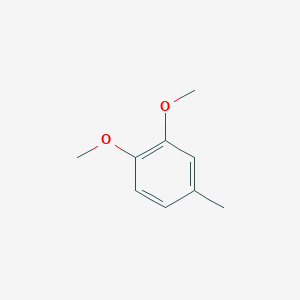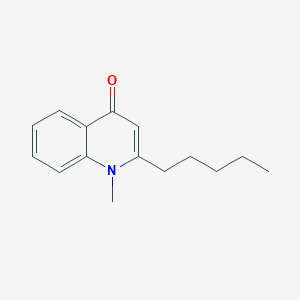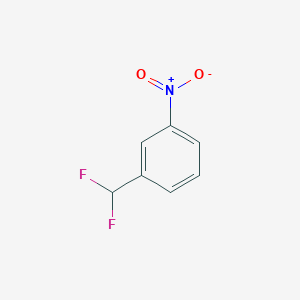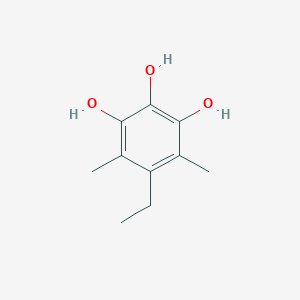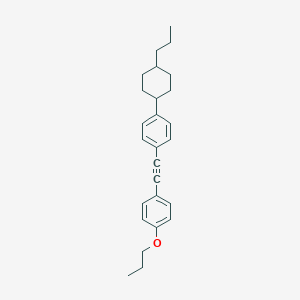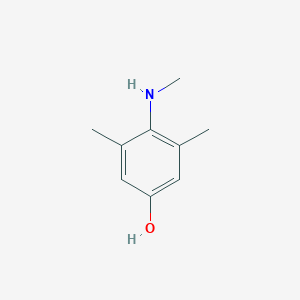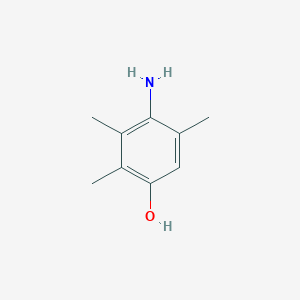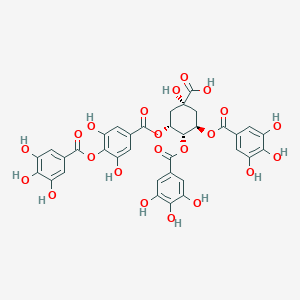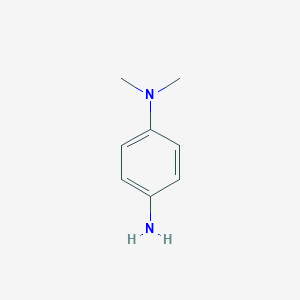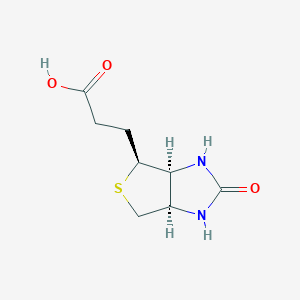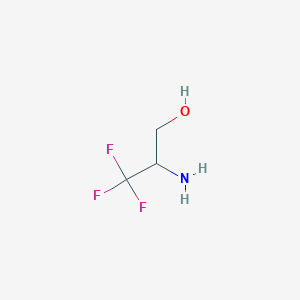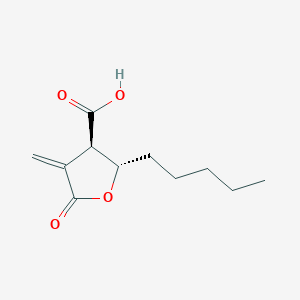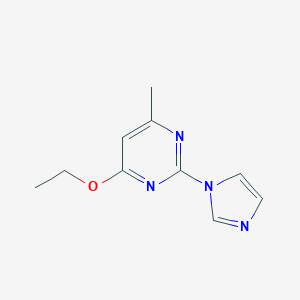
4-Ethoxy-2-(1H-imidazol-1-yl)-6-methylpyrimidine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-Ethoxy-2-(1H-imidazol-1-yl)-6-methylpyrimidine, also known as EI-6, is a pyrimidine derivative that has gained attention in scientific research due to its potential therapeutic applications. This compound has shown promising results in various studies, and its synthesis method has been optimized to facilitate further research.
作用机制
The mechanism of action of 4-Ethoxy-2-(1H-imidazol-1-yl)-6-methylpyrimidine is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways. In cancer research, 4-Ethoxy-2-(1H-imidazol-1-yl)-6-methylpyrimidine has been shown to inhibit the activity of topoisomerase I and II, which are enzymes involved in DNA replication and repair. In infectious disease research, 4-Ethoxy-2-(1H-imidazol-1-yl)-6-methylpyrimidine has been shown to inhibit the activity of viral and bacterial enzymes involved in replication and transcription. In neurological disorder research, 4-Ethoxy-2-(1H-imidazol-1-yl)-6-methylpyrimidine has been shown to modulate various signaling pathways involved in neuroprotection and cognitive function.
生化和生理效应
4-Ethoxy-2-(1H-imidazol-1-yl)-6-methylpyrimidine has been shown to have various biochemical and physiological effects in scientific research. In cancer research, 4-Ethoxy-2-(1H-imidazol-1-yl)-6-methylpyrimidine has been shown to induce apoptosis, inhibit cell proliferation, and reduce tumor growth. In infectious disease research, 4-Ethoxy-2-(1H-imidazol-1-yl)-6-methylpyrimidine has been shown to inhibit viral and bacterial replication and reduce infection severity. In neurological disorder research, 4-Ethoxy-2-(1H-imidazol-1-yl)-6-methylpyrimidine has been shown to improve cognitive function and protect against neuronal damage.
实验室实验的优点和局限性
4-Ethoxy-2-(1H-imidazol-1-yl)-6-methylpyrimidine has several advantages for use in lab experiments, including its stability, solubility, and low toxicity. However, it also has some limitations, such as its limited availability and high cost. Additionally, more research is needed to fully understand the potential side effects and long-term effects of 4-Ethoxy-2-(1H-imidazol-1-yl)-6-methylpyrimidine.
未来方向
There are several future directions for research involving 4-Ethoxy-2-(1H-imidazol-1-yl)-6-methylpyrimidine. In cancer research, further studies are needed to determine the optimal dosage and administration of 4-Ethoxy-2-(1H-imidazol-1-yl)-6-methylpyrimidine for maximum efficacy. In infectious disease research, 4-Ethoxy-2-(1H-imidazol-1-yl)-6-methylpyrimidine could be further studied for its potential as a broad-spectrum antiviral and antibacterial agent. In neurological disorder research, 4-Ethoxy-2-(1H-imidazol-1-yl)-6-methylpyrimidine could be studied for its potential as a treatment for neurodegenerative diseases such as Alzheimer's and Parkinson's. Additionally, more research is needed to fully understand the mechanism of action and potential side effects of 4-Ethoxy-2-(1H-imidazol-1-yl)-6-methylpyrimidine.
In conclusion, 4-Ethoxy-2-(1H-imidazol-1-yl)-6-methylpyrimidine is a pyrimidine derivative that has shown promising results in various scientific research studies. Its synthesis method has been optimized, and it has been studied for its potential therapeutic applications in cancer treatment, infectious diseases, and neurological disorders. Further research is needed to fully understand its mechanism of action and potential side effects, but 4-Ethoxy-2-(1H-imidazol-1-yl)-6-methylpyrimidine has the potential to be a valuable tool in scientific research.
科学研究应用
4-Ethoxy-2-(1H-imidazol-1-yl)-6-methylpyrimidine has been studied for its potential therapeutic applications in various fields, including cancer treatment, infectious diseases, and neurological disorders. In cancer research, 4-Ethoxy-2-(1H-imidazol-1-yl)-6-methylpyrimidine has been shown to inhibit the growth of cancer cells and induce apoptosis. In infectious disease research, 4-Ethoxy-2-(1H-imidazol-1-yl)-6-methylpyrimidine has demonstrated antiviral and antibacterial activity. In neurological disorder research, 4-Ethoxy-2-(1H-imidazol-1-yl)-6-methylpyrimidine has shown potential as a neuroprotective agent and has been studied for its ability to improve cognitive function.
属性
CAS 编号 |
114834-00-3 |
|---|---|
产品名称 |
4-Ethoxy-2-(1H-imidazol-1-yl)-6-methylpyrimidine |
分子式 |
C10H12N4O |
分子量 |
204.23 g/mol |
IUPAC 名称 |
4-ethoxy-2-imidazol-1-yl-6-methylpyrimidine |
InChI |
InChI=1S/C10H12N4O/c1-3-15-9-6-8(2)12-10(13-9)14-5-4-11-7-14/h4-7H,3H2,1-2H3 |
InChI 键 |
GYWARUMEOXBMQX-UHFFFAOYSA-N |
SMILES |
CCOC1=NC(=NC(=C1)C)N2C=CN=C2 |
规范 SMILES |
CCOC1=NC(=NC(=C1)C)N2C=CN=C2 |
同义词 |
Pyrimidine, 4-ethoxy-2-(1H-imidazol-1-yl)-6-methyl- (9CI) |
产品来源 |
United States |
Synthesis routes and methods
Procedure details





体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

